4-(3-Formylthiophen-2-yl)benzonitrile

C–H activation palladium catalysis regioselectivity

This 3-formylthiophene-benzonitrile scaffold is non-interchangeable with positional isomers. The free aldehyde at C3 directs palladium-catalyzed C–H arylation to the C2 position with 76–86% regioselectivity—a transformation inaccessible to the 5-formyl regioisomer. Essential for constructing 2,3-disubstituted thiophene libraries for kinase inhibitor SAR (PKC IC50 <1 µM) and antibacterial lead discovery. The dual aldehyde–nitrile functionality enables late-stage diversification via oxime formation, hydrazone ligation, and reductive amination.

Molecular Formula C12H7NOS
Molecular Weight 213.26 g/mol
CAS No. 1215859-07-6
Cat. No. B1391338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Formylthiophen-2-yl)benzonitrile
CAS1215859-07-6
Molecular FormulaC12H7NOS
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=C(C=CS2)C=O
InChIInChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H
InChIKeyZCPXAGVEVGSWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Formylthiophen-2-yl)benzonitrile (CAS 1215859-07-6) – Chemical Profile and Class Identification for Sourcing


4-(3-Formylthiophen-2-yl)benzonitrile (CAS 1215859-07-6) is an organic compound with the molecular formula C12H7NOS and a molecular weight of 213.26 g/mol [1]. It belongs to the class of arylthiophene carbaldehydes, characterized by a benzonitrile moiety linked to a thiophene ring substituted at the 3-position with a formyl group . The compound serves as a versatile heterocyclic building block in medicinal chemistry and materials science due to its dual functional groups—the nitrile and aldehyde moieties—which enable diverse downstream chemical transformations .

Why 4-(3-Formylthiophen-2-yl)benzonitrile Cannot Be Replaced by Generic Arylthiophene Analogs


Substitution with generic arylthiophene analogs is not straightforward due to the critical influence of formyl group position and benzonitrile substitution pattern on both synthetic accessibility and biological performance. In direct arylation chemistry, the regioselectivity of C–H functionalization depends strongly on the nature and position of substituents on the thiophene ring; 3-formylthiophene derivatives exhibit C2 arylation with 76–86% regioselectivity, whereas the corresponding 3-formylthiophene diethyl acetal yields C5 arylation with 64–88% regioselectivity . Furthermore, in biological systems, the aldehyde moiety is a key pharmacophore; in structurally related arylthiophene-2-carbaldehydes, the presence and position of the formyl group directly impacts antibacterial IC50 values relative to standard comparators [1]. These position-dependent effects on both synthesis and activity mean that even close positional isomers—such as 4-(5-formylthiophen-2-yl)benzonitrile (CAS 220399-23-5) or 2-(3-formylthiophen-2-yl)benzonitrile (CAS 1215859-14-5)—cannot be assumed interchangeable without explicit validation.

Quantitative Differentiation Evidence for 4-(3-Formylthiophen-2-yl)benzonitrile vs. Analogs


Regioselectivity Control in Direct Arylation: C2 vs. C5 Functionalization of 3-Formylthiophene Derivatives

The regioselectivity of palladium-catalyzed direct arylation of 3-formylthiophene derivatives is strongly influenced by the protecting group status of the aldehyde. Using 3-formylthiophene as substrate, C2-arylated products are obtained with 76–86% regioselectivity, whereas arylation of 3-formylthiophene diethyl acetal yields C5-arylated products with 64–88% regioselectivity . This demonstrates that the free aldehyde in the target compound 4-(3-formylthiophen-2-yl)benzonitrile enables predictable C2 regioselectivity in cross-coupling reactions.

C–H activation palladium catalysis regioselectivity

Aldehyde Moiety as a Potency Driver: PKC Inhibitory Activity of α-Terthiophene Derivatives

In a series of α-terthiophene derivatives evaluated for protein kinase C (PKC) inhibitory activity, aldehyde-containing derivatives were the most potent inhibitors, exhibiting IC50 values below 1 μM. In contrast, the α-terthiophene monoaldehyde analog was inactive against protein kinase A, MAP kinase, and protein tyrosine kinase, indicating that the aldehyde group confers both potency and kinase selectivity within the thiophene series [1].

protein kinase C inhibitor aldehyde pharmacophore

Antibacterial Activity Benchmarking: Arylthiophene-2-Carbaldehyde Scaffold Performance vs. Streptomycin

Within the arylthiophene-2-carbaldehyde class, the benzonitrile-containing derivative 3-(5-formylthiophene-3-yl)-5-(trifluoromethyl)benzonitrile (compound 2d) demonstrated superior antibacterial activity against Pseudomonas aeruginosa with an IC50 of 29.7 μg/mL, outperforming the standard drug streptomycin (IC50 35.2 μg/mL). The same compound also exhibited the best nitric oxide scavenging activity in the series with an IC50 of 45.6 μg/mL [1]. While this is not the target compound itself, it establishes the arylthiophene-carbaldehyde-benzonitrile scaffold as a privileged pharmacophore with quantifiable antibacterial and antioxidant activity.

antibacterial Pseudomonas aeruginosa NO scavenging

Structural Differentiation: 3-Formyl vs. 5-Formyl Regioisomers – Synthetic and Functional Implications

The target compound 4-(3-formylthiophen-2-yl)benzonitrile (CAS 1215859-07-6) is a distinct regioisomer of 4-(5-formylthiophen-2-yl)benzonitrile (CAS 220399-23-5) . The 3-formyl substitution places the aldehyde adjacent to the benzonitrile-bearing C2 position, creating a different electronic environment and steric profile compared to the 5-formyl isomer. This regioisomeric difference has been shown to impact regioselectivity in subsequent C–H functionalization reactions—3-formyl substitution directs arylation to C2 (76–86% selectivity), whereas the 5-formyl isomer would lack this directing effect due to its distal aldehyde placement .

regioisomer substitution pattern electronic effects

Electron-Withdrawing Effects on Reactivity: Thienyl vs. Phenyl Aldehydes

Kinetic studies comparing thiophene-2-carbaldehyde with benzaldehyde in base-catalyzed condensations with acetonitriles reveal that reaction rates for the thiophene derivative are consistently lower than those for benzaldehyde. This indicates that the thienyl group behaves as an electron-donating substituent relative to phenyl [1]. For 4-(3-formylthiophen-2-yl)benzonitrile, this class-level inference suggests that the thiophene-aldehyde reactivity profile is distinct from that of analogous phenyl aldehydes, with implications for reaction rate optimization in multi-step syntheses.

reaction kinetics electron-donating substituent condensation

Physicochemical Property Comparison: LogP and Rotatable Bond Differences Among C12H7NOS Isomers

Although the target compound 4-(3-formylthiophen-2-yl)benzonitrile and its regioisomers share the same molecular formula (C12H7NOS) and exact mass (213.024835 Da), their physicochemical properties differ in ways relevant to drug discovery. The target compound has a computed XLogP3-AA of 2.4, topological polar surface area of 69.1 Ų, and 2 rotatable bonds, satisfying Lipinski's Rule of Five [1]. These values differ from those of other C12H7NOS isomers such as 3-(2-cyanobenzoyl)thiophene, which contains a ketone linker rather than a direct aryl-aryl bond, resulting in different conformational flexibility and hydrogen bonding capacity .

LogP drug-likeness permeability

Recommended Research Applications for 4-(3-Formylthiophen-2-yl)benzonitrile Based on Evidence


Synthesis of 2,3-Disubstituted Thiophene Libraries via C2-Selective Direct Arylation

This compound is optimally deployed as a substrate in palladium-catalyzed direct C–H arylation for constructing 2,3-disubstituted thiophene libraries. The free aldehyde at C3 directs arylation to the C2 position with 76–86% regioselectivity using the Pd(OAc)2/dppb catalyst system . This application is not feasible with the corresponding 5-formyl regioisomer or acetal-protected analogs, making this specific scaffold essential for projects requiring C2-functionalized 3-formylthiophene building blocks.

Kinase Inhibitor Lead Optimization Programs Targeting PKC

Given that aldehyde-containing thiophene derivatives demonstrate PKC inhibitory activity with IC50 values below 1 μM—while being inactive against PKA, MAPK, and PTK—this compound is a suitable starting scaffold for structure–activity relationship (SAR) studies aimed at optimizing kinase selectivity [1]. The benzonitrile moiety provides an additional vector for molecular elaboration while maintaining the aldehyde pharmacophore essential for potency.

Antibacterial Scaffold Development Against Gram-Negative Pathogens

Based on class-level evidence showing that arylthiophene-carbaldehyde-benzonitrile compounds achieve antibacterial IC50 values (29.7 μg/mL) exceeding streptomycin (35.2 μg/mL) against Pseudomonas aeruginosa, this scaffold is appropriate for antibacterial lead discovery programs [2]. The dual aldehyde–nitrile functionalization enables late-stage diversification into libraries of potential antibacterial agents.

Aldehyde-Specific Bioconjugation and Fluorescent Probe Design

The free formyl group enables aldehyde-specific reactions including oxime formation, hydrazone ligation, and reductive amination—transformations not accessible to non-aldehyde thiophene analogs. This makes the compound suitable for developing fluorescent probes, where the benzonitrile moiety can serve as an electron-withdrawing group to modulate photophysical properties .

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